molecular formula C13H21NO B13318494 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol

Cat. No.: B13318494
M. Wt: 207.31 g/mol
InChI Key: JEHOXKCJJJSXCA-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is an organic compound with the molecular formula C12H19NO. This compound features a phenol group substituted with an aminopropyl group and a propan-2-yl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol typically involves the alkylation of a phenol derivative with an appropriate aminopropylating agent. One common method includes the reaction of 4-methyl-2-(propan-2-yl)phenol with 1-bromopropane in the presence of a base such as potassium carbonate, followed by the reduction of the resulting bromo derivative with a suitable reducing agent like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropyl group can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)-2-(propan-2-yl)phenol
  • 4-(1-Aminopropyl)-3-methylphenol
  • 4-(1-Aminopropyl)-5-methylphenol

Uniqueness

4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and propan-2-yl groups on the phenol ring allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-aminopropyl)-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C13H21NO/c1-5-12(14)11-7-10(8(2)3)13(15)6-9(11)4/h6-8,12,15H,5,14H2,1-4H3

InChI Key

JEHOXKCJJJSXCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1C)O)C(C)C)N

Origin of Product

United States

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